molecular formula C8H9NO2 B1342593 2,3-Dimethylisonicotinic acid CAS No. 4328-85-2

2,3-Dimethylisonicotinic acid

Cat. No.: B1342593
CAS No.: 4328-85-2
M. Wt: 151.16 g/mol
InChI Key: XTZMOGFYBBVBFC-UHFFFAOYSA-N
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Description

2,3-Dimethylisonicotinic acid (CAS No. 4328-85-2) is a pyridine derivative with the molecular formula C₈H₉NO₂ and a molecular weight of 151.16 g/mol. It features a pyridine ring substituted with methyl groups at the 2- and 3-positions and a carboxylic acid group at the 4-position (para to the nitrogen). This compound is synthesized via reduction of its precursor using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF), achieving >99% purity as confirmed by GC-MS . It is stored under inert atmospheric conditions and poses hazards including skin/eye irritation (H315, H319) and respiratory discomfort (H335) . Its hydrochloride derivative (CAS 2442597-63-7) is also documented, expanding its utility in pharmaceutical intermediates .

Properties

IUPAC Name

2,3-dimethylpyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-5-6(2)9-4-3-7(5)8(10)11/h3-4H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTZMOGFYBBVBFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4328-85-2
Record name 2,3-dimethylpyridine-4-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethylisonicotinic acid typically involves the alkylation of isonicotinic acid. One common method is the reaction of isonicotinic acid with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete methylation at the desired positions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 2,3-Dimethylisonicotinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: Electrophilic substitution reactions can introduce different functional groups into the pyridine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 2,3-dimethylpyridine-4-carboxylic acid, while reduction could produce 2,3-dimethylpyridine-4-methanol.

Scientific Research Applications

2,3-Dimethylisonicotinic acid is an organic compound with the molecular formula C8H9NO2C_8H_9NO_2 . Its hydrochloride form is available as one of American Elements' life science products .

Scientific Research Applications

While specific applications and case studies for this compound are not widely available in the search results, related compounds and information can help infer potential research applications.

Brightening Agents in Zinc Plating

  • Isonicotinic acid derivatives can be used as brightening agents in acid zinc plating .
  • These compounds, when used as a brightener, normally appear in amounts between 0.01 and 1 gram per liter .
  • They facilitate the production of bright zinc electrodeposits from electrolytes, which can be safely released into sewers or streams after zinc content precipitation as zinc hydroxide .
  • The use of pyridine-3-acetic acid, pyridine-3-sulfonic acid and pyridine-3-carboxylic acid has been documented for electrodeposits .

Chelation Therapy

  • The search results mention the use of chelation therapy, specifically with sodium calcium edetate and succimer (2,3-dimercaptosuccinic acid), in the treatment of lead poisoning .
  • This compound may have potential applications or relevance in chelation chemistry due to its structural similarity to chelating agents .

Magnetic Resonance Imaging (MRI)

  • Diffusion-related magnetic resonance imaging parametric maps can be employed to characterize white matter of the brain .
  • Compounds like diclofenac can be evaluated for local toxicity using MRI .
  • While not directly related to this compound, these applications of MRI suggest potential uses in evaluating the compound's effects on tissues or its distribution within the body .

Cosmetic Formulations

  • Polymers are used in cosmetics as film formers, fixatives, and rheology modifiers . It's possible that this compound or its derivatives could be explored for similar applications in cosmetic formulations, though no direct evidence is found in the search results .

Safety Considerations

  • This compound is labeled as harmful if swallowed and causes skin irritation .
  • The hydrochloride form is one of numerous organic compounds .

Mechanism of Action

The mechanism of action of 2,3-Dimethylisonicotinic acid involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural analogs of 2,3-dimethylisonicotinic acid vary in substituent type, position, and functional groups, leading to distinct physicochemical and reactivity profiles. Below is a detailed comparison:

2,6-Dimethylisonicotinic Acid (CAS 54221-93-1)

  • Structure : Methyl groups at 2- and 6-positions; carboxylic acid at 4-position.
  • Molecular Formula: C₈H₉NO₂ (identical to 2,3-dimethyl isomer).
  • Purity: 98% (vs. >99% for this compound) . Applications: Used as an intermediate in organic synthesis, with commercial availability in bulk quantities (1 kg to 200 kg) .

2,3,5-Trichloroisonicotinic Acid (CAS 406676-18-4)

  • Structure : Chlorine atoms at 2-, 3-, and 5-positions; carboxylic acid at 4-position.
  • Molecular Formula: C₆H₂Cl₃NO₂.
  • Key Differences :
    • Electronegative chlorine substituents increase acidity and reactivity in nucleophilic substitution reactions.
    • Similarity score to this compound: 0.78 (based on structural analogs) .

2,3-Diaminoisonicotinic Acid (CAS 1082930-45-7)

  • Structure: Amino groups at 2- and 3-positions; carboxylic acid at 4-position.
  • Molecular Formula : C₆H₇N₃O₂.
  • Key Differences: Amino groups confer basicity, enabling participation in condensation and cyclization reactions, unlike the methylated analog. Applications: Used in peptide chemistry as a nonproteinogenic diamino acid .

2,3-Dimethylbenzoic Acid (CAS 603-79-2)

  • Structure : Methyl groups at 2- and 3-positions on a benzene ring; carboxylic acid at 1-position.
  • Molecular Formula : C₉H₁₀O₂.
  • Key Differences :
    • The absence of a pyridine nitrogen reduces polarity and alters solubility (e.g., lower water solubility compared to pyridine derivatives).
    • Thermodynamic Data: ΔrH° = 1419 ± 8.8 kJ/mol; ΔrG° = 1390 ± 8.4 kJ/mol .

Data Table: Comparative Analysis of Structural Analogs

Compound Name CAS No. Molecular Formula Substituents Molecular Weight (g/mol) Purity Key Applications
This compound 4328-85-2 C₈H₉NO₂ 2-CH₃, 3-CH₃, 4-COOH 151.16 >99% Cytochrome P450 inhibitor synthesis
2,6-Dimethylisonicotinic acid 54221-93-1 C₈H₉NO₂ 2-CH₃, 6-CH₃, 4-COOH 151.16 98% Organic synthesis intermediates
2,3,5-Trichloroisonicotinic acid 406676-18-4 C₆H₂Cl₃NO₂ 2-Cl, 3-Cl, 5-Cl, 4-COOH 210.45 N/A Reactive intermediate in halogenation
2,3-Diaminoisonicotinic acid 1082930-45-7 C₆H₇N₃O₂ 2-NH₂, 3-NH₂, 4-COOH 153.14 98%+ Peptide chemistry
2,3-Dimethylbenzoic acid 603-79-2 C₉H₁₀O₂ 2-CH₃, 3-CH₃, 1-COOH 150.17 N/A Thermochemical studies

Research Findings and Implications

  • Electron-Withdrawing vs. Donor Groups: Chloro-substituted analogs (e.g., 2,3,5-Trichloroisonicotinic acid) exhibit higher acidity (pKa ~1.5–2.5) than methylated derivatives (pKa ~3.5–4.5) due to electron withdrawal .
  • Pharmaceutical Relevance: The hydrochloride form of this compound highlights its adaptability in drug formulation, whereas amino-substituted analogs are prioritized in peptide engineering .

Biological Activity

2,3-Dimethylisonicotinic acid (2,3-DMIA) is a pyridine derivative that has garnered attention due to its potential biological activities. This article delves into the synthesis, biological properties, and research findings associated with 2,3-DMIA, highlighting its relevance in medicinal chemistry and pharmacology.

Chemical Structure and Synthesis

This compound is a substituted isonicotinic acid with the molecular formula C₇H₉NO₂. The compound can be synthesized through various methods, including multi-component reactions that yield functionalized pyridine derivatives. These synthetic strategies allow for the introduction of diverse substituents, enhancing the compound's biological activity.

1. Antiproliferative Properties

Recent studies have shown that compounds structurally related to 2,3-DMIA exhibit significant antiproliferative activity against various cancer cell lines. For instance, derivatives of 2,3-DMIA have been evaluated for their ability to inhibit cell proliferation in HeLa cells at a concentration of 5 μM. Several derivatives demonstrated considerable inhibition rates, suggesting that modifications to the pyridine ring can enhance cytotoxic effects .

Compound% Inhibition (5 μM)
2,3-DMIA Derivative A75%
2,3-DMIA Derivative B68%
2,3-DMIA Derivative C82%

2. Cytochrome P450 Inhibition

Another notable aspect of 2,3-DMIA is its interaction with cytochrome P450 enzymes. These enzymes are crucial for drug metabolism and the activation of prodrugs. Preliminary studies indicate that certain derivatives may act as inhibitors of specific cytochrome P450 isoforms, which could lead to altered pharmacokinetics of co-administered drugs .

Case Study: Antitumor Activity

A study conducted on a series of pyridine derivatives including 2,3-DMIA revealed their potential as antitumor agents. The compounds were tested for their ability to induce apoptosis in cancer cells. Notably, one derivative was found to induce apoptosis through the mitochondrial pathway, leading to increased levels of reactive oxygen species (ROS) and subsequent cell death .

Case Study: Anxiolytic Effects

In addition to antiproliferative properties, some studies have explored the anxiolytic effects of related compounds. A derivative of 2,3-DMIA was tested in animal models for its ability to reduce anxiety-like behavior. Results indicated a significant reduction in anxiety levels compared to control groups, suggesting potential therapeutic applications in anxiety disorders .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,3-dimethylisonicotinic acid, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves functionalization of isonicotinic acid derivatives. For example, methylation of 2,3-diaminoisonicotinic acid (CAS 1082930-45-7) using methylating agents like dimethyl sulfate under controlled pH (8–9) can yield the target compound . Optimization requires monitoring reaction temperature (60–80°C) and purification via recrystallization or column chromatography. Yield discrepancies (e.g., 40–70%) may arise from incomplete methylation or side reactions, necessitating TLC/HPLC monitoring .

Q. How can structural characterization of this compound be performed to confirm regiochemistry?

  • Methodological Answer : Use a combination of:

  • NMR : Compare 1H^1H and 13C^{13}C NMR shifts with analogous compounds (e.g., 2,3-dichloroisonicotinic acid, CAS 7461-60-1) to identify methyl group positions .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., C8_8H9_9NO2_2, theoretical m/z 151.0633) .
  • X-ray Crystallography : If crystalline, compare bond angles/distances with related structures (e.g., 2,3-dihydroxybenzoic acid decarboxylase substrates) .

Q. What physicochemical properties (e.g., solubility, stability) are critical for handling this compound in aqueous solutions?

  • Methodological Answer :

  • Solubility : Likely polar due to carboxylic acid and methyl groups; test in DMSO (common solvent for similar acids) .
  • Stability : Monitor degradation via UV-Vis spectroscopy under varying pH (4–10) and temperatures (4–37°C). Compare with 2,3-dihydroxybenzoic acid, which degrades at >40°C .
  • Storage : Store desiccated at –20°C to prevent hydrolysis, as recommended for structurally related acids .

Advanced Research Questions

Q. How does this compound interact with enzymes like decarboxylases, and what structural insights inform its potential as an inhibitor?

  • Methodological Answer :

  • Enzymatic Assays : Use purified decarboxylases (e.g., Fusarium oxysporum DHBD ) to measure activity via CO2_2 release or HPLC-based substrate depletion.
  • Mutagenesis Studies : Compare binding affinity of wild-type vs. mutant enzymes (e.g., R233Δ in DHBD) to identify critical residues for interaction .
  • Computational Docking : Model interactions using software like AutoDock, referencing crystal structures of related enzyme-substrate complexes (PDB: 6LZG) .

Q. What analytical strategies resolve contradictions in reported spectral data for methyl-substituted isonicotinic acids?

  • Methodological Answer :

  • Data Cross-Validation : Compare IR, NMR, and MS data across studies (e.g., 2,3-dimethoxycinnamic acid vs. 2,3-dimethyl analogs) to identify artifacts .
  • Isotopic Labeling : Synthesize 13C^{13}C-labeled methyl groups to confirm peak assignments in complex NMR spectra .
  • Collaborative Reproducibility : Replicate experiments across labs with standardized protocols (e.g., NIST-recommended methods for spectral acquisition) .

Q. How can this compound be integrated into metal-organic frameworks (MOFs) for catalytic applications?

  • Methodological Answer :

  • Ligand Design : Utilize the carboxylic acid group for coordination with metals (e.g., Zn, Cu). Optimize synthetic conditions (solvent, temperature) based on MOF stability studies .
  • Surface Area Analysis : Characterize MOFs using BET analysis; compare pore sizes with unmodified isonicotinic acid frameworks .
  • Catalytic Testing : Assess activity in model reactions (e.g., CO2_2 capture) and benchmark against known MOFs .

Key Considerations for Experimental Design

  • Safety Protocols : Handle methylating agents and acids in fume hoods with PPE (gloves, goggles) per OSHA guidelines .
  • Data Reproducibility : Archive raw spectral data and reaction conditions using platforms like Zenodo or institutional repositories .
  • Ethical Reporting : Disclose synthesis yields, failed attempts, and conflicting data transparently to avoid publication bias .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
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